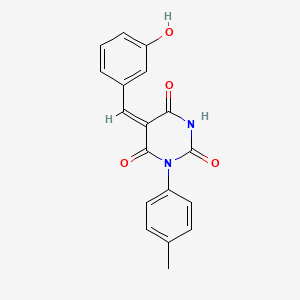

(5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-5-(3-Hydroxybenzyliden)-1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise die Kondensation von 3-Hydroxybenzaldehyd mit 1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydroxid oder Kaliumcarbonat, unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

In einer industriellen Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit des Prozesses weiter verbessern.

Eigenschaften

Molekularformel |

C18H14N2O4 |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

(5E)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14N2O4/c1-11-5-7-13(8-6-11)20-17(23)15(16(22)19-18(20)24)10-12-3-2-4-14(21)9-12/h2-10,21H,1H3,(H,19,22,24)/b15-10+ |

InChI-Schlüssel |

OMNOSRRMISICIS-XNTDXEJSSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/C(=O)NC2=O |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)C(=O)NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 3-hydroxybenzaldehyde with 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-5-(3-Hydroxybenzyliden)-1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem entsprechenden Keton oder Aldehyd oxidiert werden.

Reduktion: Die Carbonylgruppen im Pyrimidinring können zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophilen oder nucleophilen Substitutionsreaktionen unterliegen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nitrierungsmittel oder Sulfonierungsmittel unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von halogenierten, nitrierten oder sulfonierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den (5E)-5-(3-Hydroxybenzyliden)-1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion seine Wirkungen ausübt, ist nicht vollständig geklärt. Es wird vermutet, dass es mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert, was zu einer Modulation biologischer Pfade führt. Die Hydroxybenzyliden- und Methylphenylgruppen können eine Rolle bei der Bindung an diese Zielstrukturen spielen und die Aktivität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism by which (5E)-5-(3-hydroxybenzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxybenzylidene and methylphenyl groups may play a role in binding to these targets, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-5-(3-Hydroxybenzyliden)-1-Phenylpyrimidin-2,4,6(1H,3H,5H)-trion

- (5E)-5-(4-Hydroxybenzyliden)-1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion

Einzigartigkeit

(5E)-5-(3-Hydroxybenzyliden)-1-(4-Methylphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion ist aufgrund der spezifischen Positionierung der Hydroxy- und Methylphenylgruppen einzigartig, was im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann. Diese Einzigartigkeit kann seine Reaktivität, Bindungsaffinität und Gesamtaktivität in verschiedenen Anwendungen beeinflussen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.